(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
Description
"(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid" is a sulfonamide-based compound featuring a phenylacetic acid backbone substituted with a 3,4-dichlorophenylsulfonamide group. This compound is synthesized via condensation reactions between substituted sulfonyl chlorides and aminophenyl derivatives, as exemplified in sulfonamide-benzothiazole hybrid syntheses .
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-12-6-5-11(8-13(12)16)22(20,21)17-10-3-1-9(2-4-10)7-14(18)19/h1-6,8,17H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDALBMVZPHSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-aminophenylacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes or anti-inflammatory effects by inhibiting enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Differences
The compound is compared below with analogs sharing sulfonamide, chlorophenyl, or acetic acid functionalities. Data are compiled from synthetic and physicochemical studies (Table 1).
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Note: logP and solubility values are estimated based on structural analogs where explicit data are unavailable.
Critical Insights from Comparative Analysis
Impact of Acidic Moieties :
- The acetic acid group in the parent compound contributes to moderate solubility (~0.5 mg/mL), whereas benzoic acid derivatives (e.g., 880809-62-1) exhibit higher aqueous solubility (~1.2 mg/mL) due to stronger acidity .
- Replacement of the acetic acid with a methyl ester (e.g., ) increases logP from ~3.2 to ~3.5, suggesting improved membrane permeability but reduced solubility.
Chlorine vs. In contrast, 3,4-dimethoxyphenyl analogs (e.g., ) introduce electron-donating groups, which may alter target selectivity or metabolic stability.
Hydrazide Functionalization :
- The hydrazide group in 927637-85-2 introduces nucleophilic reactivity, enabling metal chelation or pro-drug activation mechanisms absent in the parent compound.
Metabolite Profiles :
- Glycine-conjugated metabolites (e.g., ) demonstrate higher polarity, suggesting rapid renal excretion compared to the parent compound.
Biological Activity
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its antimicrobial and anti-inflammatory properties, synthesis methods, structure-activity relationships, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenyl ring, with a dichlorophenyl moiety enhancing its pharmacological profile. The structural formula can be represented as follows:
1. Antimicrobial Activity
Compounds with sulfonamide groups are well-known for their antibacterial properties. This compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, with mechanisms likely involving the inhibition of folic acid synthesis pathways.
2. Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that are particularly relevant in treating conditions like arthritis and other inflammatory diseases. It appears to modulate cytokine production and inhibit the activity of inflammatory mediators.
Synthesis Methods
The synthesis of this compound typically involves several synthetic routes that allow for the customization of its structure to enhance biological activity. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing various nucleophiles to introduce the sulfonamide group.
- Coupling Reactions : Employing coupling agents to link the dichlorophenyl group to the phenylacetic acid backbone.
Structure-Activity Relationship (SAR)
The unique combination of the dichlorophenyl and sulfonamide functionalities contributes to the compound's enhanced pharmacological profile compared to simpler analogs like sulfanilamide. A comparative analysis is presented in the table below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Aminobenzenesulfonamide | First synthetic antibacterial agent |
| Celecoxib | Sulfonamide with a cycloalkene | Selective COX-2 inhibitor |
| Benzeneacetamide | Simple aromatic amide | Analgesic properties |
| This compound | Sulfonamide with dichlorophenyl group | Potential dual action as anti-inflammatory and antimicrobial |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of cell wall synthesis.
- Anti-inflammatory Research : In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.
Applications
The potential applications of this compound extend across various fields:
- Pharmaceutical Development : It serves as a lead compound for developing new antibiotics or anti-inflammatory drugs.
- Research Tool : In biochemical research, it may be used to probe specific pathways or mechanisms of action related to sulfonamide drugs.
- Agricultural Chemicals : Its antimicrobial properties may find applications in agricultural settings as a pesticide or fungicide.
Q & A
Q. What are the optimal synthetic routes for preparing (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between intermediates such as 4-amino-substituted phenylacetic acid derivatives and 3,4-dichlorophenylsulfonyl chloride. Key steps include:
- Intermolecular Condensation : Use 4-amino-5-[4-(substituted-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols as intermediates, reacting with chloroacetic acid derivatives under controlled pH (e.g., ~7–8) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and solvent polarity (DMF or DMSO) to enhance yield .
Q. How is the structural identity of this compound validated?
Methodological Answer:
Q. What analytical methods ensure purity and quantify this compound in complex matrices?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30, v/v). Retention time: ~6.2 min. Calibrate with a reference standard (≥98% purity) .
- LC-MS/MS : Electrospray ionization (ESI-) in MRM mode (m/z 386 → 170) for trace quantification in biological samples .
Advanced Research Questions
Q. How does the sulfonamide substituent influence the compound’s bioactivity and binding affinity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace the 3,4-dichlorophenyl group with other aryl sulfonyl groups (e.g., 4-methoxyphenyl) and compare IC₅₀ values in enzyme inhibition assays .
- Molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding (sulfonamide NH to Glu346) and hydrophobic contacts (dichlorophenyl with Val523) .
Q. What experimental designs assess the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Environmental Stability Studies :
- Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) for 30 days. Analyze degradation products via LC-TOF-MS .
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution; monitor half-life and identify byproducts (e.g., dechlorinated derivatives) .
- Ecotoxicology : Use Daphnia magna (OECD 202) to evaluate acute toxicity (48-h LC₅₀) .
Q. How can researchers address inconsistencies in reported biological activity data?
Methodological Answer:
- Source Analysis : Compare purity levels (HPLC ≥95% vs. <90%) and storage conditions (e.g., degradation in DMSO at -20°C vs. lyophilized powder) .
- Assay Standardization : Use positive controls (e.g., aspirin for COX inhibition) and normalize data to cell viability (MTT assay) to mitigate batch-to-batch variability .
Q. What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubate with COX-2 for 0–60 min) to determine irreversible vs. competitive binding .
- Metabolite Profiling : Incubate with liver microsomes (human/rat). Identify Phase I metabolites (e.g., hydroxylation at C4) via UPLC-Q-Exactive .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
